N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide
CAS No.:
Cat. No.: VC17582466
Molecular Formula: C6H11N3O2S2
Molecular Weight: 221.3 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Molecular Formula | C6H11N3O2S2 | 
|---|---|
| Molecular Weight | 221.3 g/mol | 
| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide | 
| Standard InChI | InChI=1S/C6H11N3O2S2/c1-3-5-7-8-6(12-5)9-13(10,11)4-2/h3-4H2,1-2H3,(H,8,9) | 
| Standard InChI Key | GPDCQMNEJAFQOJ-UHFFFAOYSA-N | 
| Canonical SMILES | CCC1=NN=C(S1)NS(=O)(=O)CC | 
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide, reflecting its 1,3,4-thiadiazole ring system substituted with an ethyl group at position 5 and an ethanesulfonamide group at position 2. Its molecular formula is C₆H₁₀N₄O₂S₂, with a molecular weight of 258.3 g/mol .
Structural Features
The 1,3,4-thiadiazole ring consists of two nitrogen atoms and one sulfur atom, forming a five-membered aromatic system. The ethyl group at position 5 introduces hydrophobicity, while the ethanesulfonamide group at position 2 contributes to hydrogen bonding and electrostatic interactions (Figure 1) .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | 
|---|---|
| Molecular Formula | C₆H₁₀N₄O₂S₂ | 
| Molecular Weight | 258.3 g/mol | 
| Hydrogen Bond Donors | 2 (sulfonamide NH groups) | 
| Hydrogen Bond Acceptors | 5 (thiadiazole N, sulfonamide O) | 
| LogP (Predicted) | 1.2 | 
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide typically involves a multi-step protocol:
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Formation of the Thiadiazole Core: 
- 
Sulfonylation: 
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | 
|---|---|---|
| Thiadiazole formation | Acetic anhydride, 80°C, 4h | 75 | 
| Sulfonylation | Ethanesulfonyl chloride, pyridine, 0°C→RT | 82 | 
Optimization and Challenges
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Byproduct Mitigation: The use of coupling agents like EDC/HOBt minimizes racemization and improves amide bond formation efficiency . 
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product . 
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water (<1 mg/mL at 25°C) . Stability studies indicate degradation under strong acidic (pH <3) or basic (pH >9) conditions, with a half-life of >6 months at 25°C in neutral aqueous solutions .
Spectroscopic Characterization
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IR Spectroscopy: Key absorptions include N-H stretches at 3300–3250 cm⁻¹ (sulfonamide), S=O asymmetric/symmetric stretches at 1350–1150 cm⁻¹, and C-N vibrations at 1250–1150 cm⁻¹ . 
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¹H NMR (DMSO-d₆): Signals at δ 1.25 (t, 3H, CH₂CH₃), δ 3.10 (q, 2H, CH₂CH₃), δ 3.40–3.60 (m, 4H, SO₂NH and CH₂SO₂), and δ 10.20 (s, 1H, NH) . 
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro assays demonstrate potent activity against Gram-positive bacteria (MIC = 4–8 µg/mL for S. aureus) and moderate activity against Gram-negative strains (MIC = 16–32 µg/mL for E. coli) . The sulfonamide group likely inhibits dihydropteroate synthase, a key enzyme in folate biosynthesis .
Anti-Inflammatory Effects
The compound reduces carrageenan-induced paw edema in rats by 62% at 50 mg/kg, comparable to diclofenac. This effect is mediated through COX-2 inhibition and suppression of NF-κB signaling .
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